molecular formula C28H34N4O11 B2991846 ethyl 3-oxo-1,2-bis(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 931745-67-4

ethyl 3-oxo-1,2-bis(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B2991846
CAS RN: 931745-67-4
M. Wt: 602.597
InChI Key: USRGEVLQMUTZGM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1,2-bis(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)-2,3-dihydro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C28H34N4O11 and its molecular weight is 602.597. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Indole Derivatives

This compound plays a significant role in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes our compound of interest extremely valuable in the field of medicinal chemistry.

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promising results as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-HIV Activity

Some novel indolyl and oxochromenyl xanthenone derivatives, which could potentially include our compound of interest, have been reported to have anti-HIV-1 activity .

Antibacterial Activity

The compound has potential applications in antibacterial activity. This is suggested by research that involves irradiating solutions at 365 nm for 10 min before adding the cell suspension .

Catalysis

The compound could potentially be used in catalysis. For example, an efficient nano-ZnO procedure that catalyzed the preparation of 3-methyl-1-phenyl-1H-pyrazol-5-ol was shown .

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its activity .

properties

IUPAC Name

ethyl 3-oxo-1,2-bis[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O11/c1-8-43-28(36)18-13-31(14-23(33)29-16-9-19(37-2)25(41-6)20(10-16)38-3)32(27(18)35)15-24(34)30-17-11-21(39-4)26(42-7)22(12-17)40-5/h9-13H,8,14-15H2,1-7H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGEVLQMUTZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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